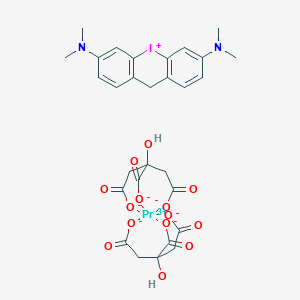
3,6-di(dimethylamino)dibenzopyriodonium Praseodymium Dicitrate Complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The 3,6-di(dimethylamino)dibenzopyriodonium Praseodymium Dicitrate Complex is synthesized by the reaction of 3,6-di(dimethylamino)dibenzopyriodin with praseodymium nitrate and citric acid. The reaction takes place in a mixture of acetonitrile and water, and the resulting complex is isolated by filtration and washing with water.Molecular Structure Analysis
The determination of its crystal and molecular structure shows that it crystallizes in space group P21/n with lattice parameters: a = 14.735A, b = 29.335A, c = 16.409A, beta = 99.24 degrees, v = 7009.30A3, z = 4, F (000) = 3488, molecular weight M = 1756.90, Dc = 1.665g/cm3 .Chemical Reactions Analysis
The 3,6-di(dimethylamino)dibenzopyriodonium Praseodymium Dicitrate Complex is commonly used as an oxidizing agent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used as a reagent in the synthesis of fluorescent dyes and in the preparation of conducting polymers.Physical And Chemical Properties Analysis
The complex has been characterized by IR, TG-DTA, X-ray powder diffraction, molar conductance, UV and 1H-NMR . The average bond length is 2.560 A for La-O and 2.833A for La-N .Wirkmechanismus
The 3,6-di(dimethylamino)dibenzopyriodonium Praseodymium Dicitrate Complex acts as an oxidizing agent, transferring oxygen atoms to other molecules. This results in the formation of new compounds with different properties. The complex is highly reactive due to the presence of the iodine atom, which is easily reduced to iodide.
Eigenschaften
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;praseodymium(3+);5-N,5-N,13-N,13-N-tetramethyl-2-iodoniatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene-5,13-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20IN2.2C6H8O7.Pr/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;2*7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-8,10-11H,9H2,1-4H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q+1;;;+3/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFCKIMECCLLQA-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(CC3=C([I+]2)C=C(C=C3)N(C)C)C=C1.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30IN2O14Pr-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
898.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dadp-prd | |
CAS RN |
120752-09-2 |
Source


|
| Record name | 3,6-Di(dimethylamino)dibenzopyriodonium praseodymium dicitrate complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120752092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



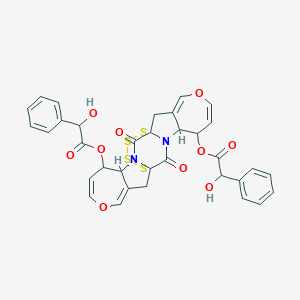
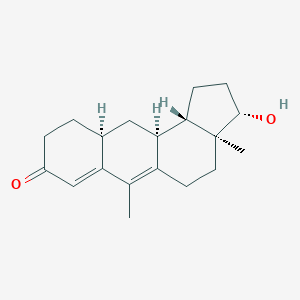


![(5Z)-5-[(4R,5S,6aS)-6,6-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3a,4,5,6a-tetrahydro-3H-cyclopenta[b]furan-2-ylidene]-2,2-difluoropentanoic acid](/img/structure/B218776.png)
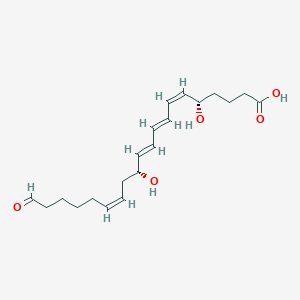
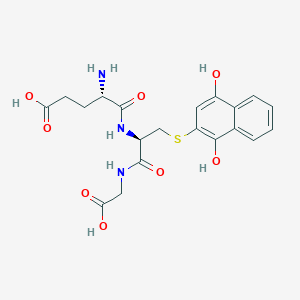
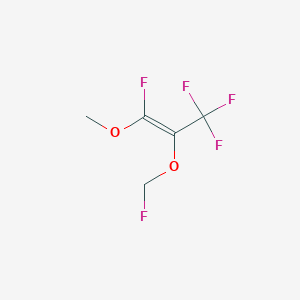
![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)


